1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-
Description
Significance of 2,2'-Disubstituted Biphenyl (B1667301) Systems in Contemporary Organic Synthesis
The placement of substituents at the 2 and 2' positions of the biphenyl core introduces a unique stereochemical element known as atropisomerism. pharmaguideline.comwikipedia.org Atropisomers are stereoisomers that arise from restricted rotation around a single bond. pharmaguideline.com In the case of 2,2'-disubstituted biphenyls, bulky groups at these positions hinder free rotation around the central carbon-carbon single bond, leading to the existence of stable, isolable enantiomers or diastereomers. pharmaguideline.comslideshare.net This phenomenon of axial chirality is of paramount importance in asymmetric catalysis, where chiral biphenyl derivatives are widely used as ligands for transition metals. researchgate.net The stereochemical outcome of many catalytic reactions is dictated by the specific atropisomeric form of the biphenyl ligand employed.
The rotational barrier in these systems is influenced by the size of the ortho substituents; larger groups lead to a higher barrier and more stable atropisomers. nih.gov The study of atropisomerism in biphenyls provides fundamental insights into conformational analysis and stereochemistry. researchgate.net
Rationale for Methoxymethoxy (MOM) Ether Protection in Multistep Synthetic Strategies
In the synthesis of complex organic molecules, it is often necessary to protect reactive functional groups to prevent them from undergoing undesired reactions. The methoxymethoxy (MOM) ether is a commonly employed protecting group for alcohols and phenols due to its ease of introduction and removal, as well as its stability under a wide range of reaction conditions. adichemistry.comtotal-synthesis.com
The MOM group is typically introduced by treating the alcohol or phenol (B47542) with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org Alternatively, dimethoxymethane (B151124) in the presence of an acid catalyst can be used. adichemistry.com The MOM group is stable to strongly basic conditions, nucleophiles, and many reducing and oxidizing agents. adichemistry.com Deprotection is readily achieved under acidic conditions, often using mineral acids like HCl in an alcohol solvent or Lewis acids. total-synthesis.comwikipedia.org This orthogonality makes the MOM group a valuable tool in multistep synthesis, allowing for selective transformations at other parts of the molecule without affecting the protected hydroxyl group.
Overview of Research Trajectories and Academic Relevance of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-
While specific research exclusively focused on 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is not extensively documented, its academic relevance can be inferred from the importance of its structural components. This compound can be considered a protected form of 2,2'-biphenol (B158249). 2,2'-Biphenols are valuable precursors for the synthesis of chiral ligands and other complex molecules. rsc.org
The MOM-protected derivative, 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, serves as a stable intermediate in synthetic sequences leading to more complex biphenyl structures. Its significance lies in its potential as a building block for the synthesis of atropisomeric ligands, chiral catalysts, and functional materials. The deprotection of the MOM ethers would yield the free 2,2'-biphenol, which can then be further functionalized.
A closely related and extensively studied class of compounds are the 2,2'-bis(methoxymethoxy)-1,1'-binaphthyls (MOM-BINOLs). nih.govnih.govsigmaaldrich.comtcichemicals.comstrem.comcitychemical.com These binaphthyl analogues are widely used in asymmetric synthesis. The synthetic strategies and applications of MOM-BINOLs provide a strong precedent for the potential utility of their biphenyl counterparts. For instance, a plausible synthesis of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- would likely involve the protection of 2,2'-biphenol using MOMCl and a base, analogous to the synthesis of MOM-BINOL. nih.gov
Interactive Data Tables
Table 1: Properties of Related Biphenyl Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Reference |
| 2,2',6,6'-Tetramethoxy-1,1'-biphenyl | C₁₆H₁₈O₄ | 274.31 | Symmetrical, precursor for macrocycles | |
| 2,2'-Biphenol | C₁₂H₁₀O₂ | 186.21 | Precursor for chiral ligands | rsc.org |
| (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl | C₂₄H₂₂O₄ | 374.43 | Chiral ligand precursor, atropisomeric | sigmaaldrich.com |
Table 2: Common Methods for MOM Group Protection and Deprotection
| Transformation | Reagents and Conditions | Key Characteristics | Reference |
| Protection | MOMCl, DIPEA, CH₂Cl₂ | Mild conditions, widely applicable | wikipedia.org |
| NaH, MOMCl, THF | For less reactive alcohols | adichemistry.com | |
| CH₂(OMe)₂, P₂O₅, CHCl₃ | Alternative to MOMCl | adichemistry.com | |
| Deprotection | HCl, MeOH, reflux | Standard acidic cleavage | adichemistry.com |
| Lewis Acids (e.g., ZnBr₂, TiCl₄) | Milder acidic conditions | total-synthesis.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
121169-22-0 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-(methoxymethoxy)-2-[2-(methoxymethoxy)phenyl]benzene |
InChI |
InChI=1S/C16H18O4/c1-17-11-19-15-9-5-3-7-13(15)14-8-4-6-10-16(14)20-12-18-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
UQRJDQWLBHCSLR-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC=C1C2=CC=CC=C2OCOC |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Biphenyl, 2,2 Bis Methoxymethoxy
Strategies for the Construction of the Biphenyl (B1667301) Core with Ortho-Substitution
The formation of the biphenyl C-C bond, particularly with substitution at the 2 and 2' positions, can be accomplished through several catalytic cross-coupling and homocoupling reactions. The choice of method often depends on the availability of starting materials, desired yield, and tolerance to other functional groups.
Homocoupling Reactions of Aryl Halides Bearing Protected Hydroxyl Groups
The Ullmann reaction, a classic method for the synthesis of symmetric biaryls, involves the copper-catalyzed homocoupling of aryl halides. nih.govwikipedia.org This approach is particularly relevant for the synthesis of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- by utilizing a 2-halo-methoxymethoxybenzene precursor. Historically, this reaction required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org
Modern advancements in the Ullmann reaction have introduced the use of palladium and nickel catalysts, which can facilitate the coupling under milder conditions. wikipedia.org Despite these improvements, the reaction can sometimes be associated with moderate yields. wikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org Innovations have also explored the use of heterogeneous copper catalysts and nanoparticles to simplify catalyst removal and improve efficiency. nih.gov A light-activated Ullmann homocoupling of aryl halides using gold nanoparticle-functionalized potassium niobium oxides has also been reported, promoting carbon-carbon bond formation in short reaction times with high yields. rsc.org
Table 1: Illustrative Conditions for Ullmann Homocoupling of Aryl Halides
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Copper Powder | DMF | 150-200 | 12-24 h | Variable |
| Pd(OAc)₂ / Ligand | Toluene | 80-110 | 6-12 h | Moderate to Good |
| NiCl₂(dppf) | THF | 60-80 | 4-8 h | Good |
| Au-NPs/K-Nb-Oxide | Acetonitrile (B52724) | rt (UVA light) | 1-4 h | High |
Note: This table provides generalized conditions for Ullmann-type reactions and is intended to be illustrative. Specific conditions for 2-halo-methoxymethoxybenzene would require experimental optimization.
Cross-Coupling Methodologies for Biphenyl Formation (e.g., Suzuki-Miyaura, Kumada, Negishi) Utilizing Precursors to 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-
Cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used in the synthesis of biaryls. These methods offer greater flexibility than homocoupling reactions, as they allow for the coupling of two different aryl partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate in the presence of a base. organic-chemistry.org This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. youtube.com For the synthesis of an ortho-substituted biphenyl, a 2-(methoxymethoxy)phenylboronic acid could be coupled with a 2-(methoxymethoxy)phenyl halide. A study on the Suzuki-Miyaura reaction between ortho-substituted phenylboronic acids and a tribromopyridine derivative highlighted the feasibility of coupling at sterically hindered positions. wikipedia.orgnih.gov
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods to be developed. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it directly uses Grignard reagents, which are readily prepared. organic-chemistry.org However, the high reactivity of Grignard reagents limits the tolerance of certain functional groups. nrochemistry.com The synthesis of the target molecule could be envisioned through the coupling of a 2-(methoxymethoxy)phenylmagnesium halide with a 2-(methoxymethoxy)phenyl halide. nih.gov
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high yields and functional group tolerance. wikipedia.org The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents. The synthesis of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- via a Negishi coupling would involve a precursor such as a 2-(methoxymethoxy)phenylzinc halide. organic-chemistry.orgnih.gov
Table 2: Comparison of Cross-Coupling Methodologies for Biaryl Synthesis
| Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst | Key Advantages |
| Suzuki-Miyaura | Arylboronic acid/ester | Aryl-X (X=I, Br, Cl, OTf) | Pd(0) complex | Mild conditions, high functional group tolerance, stable reagents |
| Kumada | Arylmagnesium halide (Grignard) | Aryl-X (X=I, Br, Cl) | Ni or Pd complex | Readily available Grignard reagents, high reactivity |
| Negishi | Arylzinc halide | Aryl-X (X=I, Br, Cl, OTf) | Ni or Pd complex | High yields, good functional group tolerance |
Note: This table provides a general overview. The choice of catalyst, ligand, base, and solvent is crucial for reaction optimization.
Alternative Approaches to Biphenyl Skeleton Assembly Relevant to the Compound
While cross-coupling reactions are the most common methods for biphenyl synthesis, other strategies can be employed. One such method is the synthesis from 2,2'-biphenol (B158249), which can be prepared through the oxidative dimerization of phenol (B47542) derivatives or the hydrolysis of dibenzofuran (B1670420). A nickel-catalyzed, protecting-group-free method for the synthesis of 2,2'-biphenol derivatives has also been developed. nih.gov Once 2,2'-biphenol is obtained, the target compound can be synthesized by the protection of the two hydroxyl groups.
Installation and Selective Protection of Vicinal Hydroxyl Groups as Methoxymethoxy Ethers
The protection of hydroxyl groups is a common strategy in multi-step organic synthesis to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a frequently used protecting group due to its stability under a range of conditions and the relative ease of its introduction and removal.
Optimized Direct MOM Etherification Procedures for 2,2'-Biphenol Derivatives
The direct etherification of 2,2'-biphenol to form 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is a key step in syntheses that start from the biphenol. A detailed procedure for the analogous protection of (R)-1,1'-bi-2-naphthol provides a reliable protocol. orgsyn.org This procedure involves the use of chloromethyl methyl ether (MOMCl) as the methoxymethyl source and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an anhydrous solvent like dichloromethane. orgsyn.org An alternative procedure for a similar binaphthyl derivative utilizes sodium hydride as the base in tetrahydrofuran (B95107). nih.gov
Table 3: Optimized Conditions for MOM Protection of a Diol ((R)-1,1'-bi-2-naphthol)
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Chloromethyl methyl ether | N,N-Diisopropylethylamine | Dichloromethane | 0 to rt | 19 | 86 |
| Chloromethyl methyl ether | Sodium Hydride | Tetrahydrofuran | 0 to rt | 4 | Not specified |
Source: Adapted from Organic Syntheses, 2019, 96, 312-332 orgsyn.org and Acta Crystallographica Section E, 2012, 68, o398. nih.gov
Control of Reaction Conditions for High Yield and Purity of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-
To achieve a high yield and purity of the final product, careful control of the reaction conditions is essential. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents and intermediates. The use of anhydrous solvents is crucial to avoid the hydrolysis of the MOMCl reagent and the quenching of the base.
The temperature of the reaction is another critical parameter. The initial addition of reagents is often performed at a low temperature (e.g., 0°C) to control the exothermic nature of the reaction, followed by warming to room temperature to ensure the reaction goes to completion. orgsyn.org
Work-up and purification are also important for obtaining a pure product. A typical work-up involves quenching the reaction with water, followed by extraction with an organic solvent. The organic layer is then washed with aqueous solutions to remove any remaining base and salts. Purification is often achieved through recrystallization or column chromatography. orgsyn.org For the purification of the MOM-protected binaphthyl derivative, a recrystallization from a hexane and ethyl acetate (B1210297) mixture was employed. orgsyn.org
Green Chemistry Principles in the Synthesis of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-
Solvent Selection: The choice of solvent is a critical factor in green chemistry. eurekaselect.com Traditional solvents used in biphenyl synthesis, such as toluene and tetrahydrofuran (THF), are often problematic due to their toxicity and environmental persistence. nih.gov Efforts are being made to replace these with more benign alternatives. For instance, in Suzuki-Miyaura coupling reactions, which can be employed in the synthesis of substituted biphenyls, ethanol is being explored as a greener solvent. nih.gov The development of solvent-free deprotection methods for MOM ethers, using reagents like p-toluenesulfonic acid (pTSA), further contributes to a more environmentally friendly process by eliminating solvent waste. eurekaselect.com
Catalyst Recycling: Many synthetic routes to biphenyl derivatives rely on transition metal catalysts, particularly palladium. nih.gov Due to the high cost and potential for environmental contamination of palladium, there is a strong emphasis on developing recyclable catalyst systems. mdpi.comresearchgate.net Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are advantageous as they can be more easily separated and reused. mdpi.commdpi.com Nickel and copper have also been investigated as more abundant and less toxic alternatives to palladium for cross-coupling reactions. mdpi.com The use of recyclable catalysts not only reduces waste but also improves the economic viability of the synthesis. mdpi.com
Atom Economy and Waste Reduction: The Ullmann coupling reaction, a classic method for forming biaryl compounds, traditionally requires stoichiometric amounts of copper and often proceeds under harsh conditions. researchgate.net Modern variations aim to improve the atom economy and reduce waste by using catalytic amounts of copper. However, the atom economy of coupling reactions like Suzuki-Miyaura can be impacted by the generation of stoichiometric byproducts from the boronic acid and halide starting materials. Careful selection of coupling partners and reaction conditions is necessary to maximize the incorporation of reactant atoms into the final product.
| Green Chemistry Principle | Application in the Synthesis of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- |
| Safer Solvents | Replacement of hazardous solvents like toluene and THF with greener alternatives such as ethanol in coupling reactions. nih.gov Development of solvent-free deprotection methods. eurekaselect.com |
| Catalysis | Use of recyclable heterogeneous palladium catalysts, or more abundant and less toxic metals like nickel and copper, in coupling reactions to form the biphenyl backbone. mdpi.commdpi.com |
| Atom Economy | Optimization of coupling reactions to maximize the incorporation of starting material atoms into the desired product and minimize the generation of byproducts. |
| Energy Efficiency | Exploration of milder reaction conditions and alternative energy sources to reduce the energy consumption of the synthesis. |
| Waste Prevention | Designing synthetic routes that minimize the formation of waste products and allow for the recycling of reagents and catalysts. mdpi.com |
Considerations for Scalable Synthesis and Process Intensification
The transition from laboratory-scale synthesis to large-scale industrial production of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- and its derivatives necessitates careful consideration of scalability and process intensification. The goal is to develop safe, efficient, and economically viable processes that can meet the demands for these important chiral compounds.
Scalability of Coupling Reactions: The Ullmann and Suzuki-Miyaura coupling reactions are commonly used for the synthesis of the biphenyl backbone. While the Ullmann reaction can be reliable for certain sterically hindered biphenyls, its scalability can be challenging due to the harsh reaction conditions and the need for stoichiometric copper in some cases. researchgate.netnih.gov The Suzuki-Miyaura coupling often offers milder reaction conditions and is widely used in industrial processes. However, the cost and potential contamination from the palladium catalyst are significant considerations for large-scale production. nih.gov The development of highly active and recyclable catalysts is crucial for the economic feasibility of large-scale Suzuki-Miyaura reactions. mdpi.comresearchgate.netmdpi.com
Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. cetjournal.it For the synthesis of biphenyl compounds, continuous flow chemistry presents a promising approach to process intensification. Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher throughput and automation. researchgate.net The synthesis of β-naphthols, precursors to BINOL derivatives, has been successfully demonstrated in a continuous flow system, highlighting the potential for this technology in the production of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-. researchgate.net This approach can lead to a significant reduction in reaction times and improved yields. researchgate.net
| Aspect | Considerations for Scalable Synthesis and Process Intensification |
| Reaction Type | Ullmann coupling can be robust but may have scalability issues due to harsh conditions. researchgate.netnih.gov Suzuki-Miyaura coupling is often preferred for its milder conditions, but catalyst cost and recycling are key for large-scale production. nih.gov |
| Continuous Flow Synthesis | Offers improved heat and mass transfer, enhanced safety, and potential for automation and higher throughput. researchgate.net |
| Biocatalysis | Provides a green and efficient route to chiral intermediates with high enantioselectivity under mild conditions. rsc.org |
| Safety | Continuous flow reactors can enhance safety by minimizing the volume of hazardous reagents at any given time. Nitration reactions, which can be highly exothermic, are significantly safer in continuous flow systems. cetjournal.it |
| Economic Viability | Dependent on the cost and recyclability of catalysts, the efficiency of the process, and the ability to achieve high yields and purity on a large scale. mdpi.comresearchgate.net |
Purification and Isolation Techniques for the Target Compound and its Intermediates
The purification and isolation of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- and its synthetic intermediates are crucial steps to ensure the high purity required for their use in asymmetric synthesis and other applications. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.
Purification of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-:
Recrystallization: This is a common and effective method for purifying solid compounds. 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- can be recrystallized from a solvent mixture of toluene and n-hexane. nih.gov A mixture of hexane and ethyl acetate is also reported for the recrystallization of the (R)-enantiomer. orgsyn.org The selection of an appropriate solvent system is critical, where the compound is soluble in the hot solvent and sparingly soluble at room temperature or below, allowing for the formation of pure crystals upon cooling. rochester.edumnstate.edu Methanol (B129727) has also been noted as a good solvent for the recrystallization of biphenyl itself due to the temperature-dependent solubility. study.com
Column Chromatography: Flash chromatography is a widely used technique for the separation and purification of organic compounds. For 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, purification can be achieved using silica (B1680970) gel column chromatography with an eluent system of n-hexane and ethyl acetate. nih.gov This method is effective for removing impurities that have different polarities from the target compound.
Isolation and Purification of Intermediates:
The synthesis of substituted derivatives of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- often involves the isolation and purification of key intermediates.
Ortho-lithiated Intermediates: The ortho-lithiation of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is a key step for introducing substituents at the 3 and 3' positions. The resulting lithiated species are typically used in situ and are not isolated due to their high reactivity. acs.org
Brominated and Iodinated Intermediates: The synthesis of 3,3'-dihalo-2,2'-bis(methoxymethoxy)-1,1'-biphenyl intermediates can be challenging, with reaction conditions sometimes leading to a mixture of starting material, mono-substituted, and di-substituted products. reddit.com Purification of these mixtures often requires column chromatography.
Boronic Acid Intermediates: In Suzuki-Miyaura coupling reactions, the purification of boronic acid intermediates can be problematic. Pinacolato boronates are often used as they are more stable and easier to purify on silica gel compared to the free boronic acids. reddit.com
The following table summarizes common purification techniques for the target compound and its intermediates:
| Compound/Intermediate | Purification Technique | Details (Solvent/Eluent) |
| 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- | Recrystallization | Toluene/n-hexane nih.gov, Hexane/ethyl acetate orgsyn.org |
| 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- | Column Chromatography | Silica gel, n-hexane/ethyl acetate nih.gov |
| 3-Methyl-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | Column Chromatography | Silica gel, n-hexane/ethyl acetate (10:1) nih.gov |
| (R)-3-(3,5-Bistrifluoromethylphenyl)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | Flash Chromatography | Silica gel, hexanes/toluene/ethyl acetate (97:97:6) orgsyn.org |
| 3,3'-Dihalo-2,2'-dimethoxy-1,1'-binaphthyl | Precipitation/Chromatography | Precipitation from ether, followed by chromatography for mixtures. reddit.com |
Chemical Reactivity and Transformation Pathways of 1,1 Biphenyl, 2,2 Bis Methoxymethoxy
Selective Deprotection of Methoxymethoxy Ethers
The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functionalities due to its stability in a range of reaction conditions. However, its removal, or deprotection, is a critical step in synthetic sequences to liberate the free hydroxyl groups. In the case of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, this deprotection yields the valuable ligand 2,2'-biphenol (B158249). Various strategies have been developed for the cleavage of MOM ethers, each with its own mechanistic nuances and levels of selectivity.
Acid-Catalyzed Hydrolysis Mechanisms for MOM Ether Cleavage
The most common method for the deprotection of MOM ethers is acid-catalyzed hydrolysis. researchgate.net The mechanism involves the protonation of one of the ether oxygens, followed by the departure of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton liberates the free alcohol and formaldehyde (B43269).
The general mechanism for the acid-catalyzed hydrolysis of a MOM ether is as follows:
Protonation of the ether oxygen attached to the methoxy (B1213986) group.
Elimination of methanol to form a resonance-stabilized cation.
Nucleophilic attack by water on the carbocation.
Deprotonation to yield the corresponding alcohol and formaldehyde.
While effective, this method often requires strongly acidic conditions, which may not be suitable for substrates containing other acid-labile functional groups.
Lewis Acid-Mediated Deprotection Strategies
Lewis acids offer an alternative to Brønsted acids for the cleavage of MOM ethers, often under milder conditions. Various Lewis acids can be employed, with their reactivity depending on the specific reagent and substrate. These reactions typically proceed through the coordination of the Lewis acid to one of the ether oxygens, which facilitates the cleavage of the C-O bond.
Common Lewis acids used for MOM deprotection include boron trihalides (e.g., BBr₃, BCl₃), titanium tetrachloride (TiCl₄), and zinc salts. The choice of Lewis acid and reaction conditions can influence the selectivity of the deprotection, which is particularly important when multiple protecting groups are present in the molecule.
Development of Mild and Chemoselective Deprotection Protocols to Yield 2,2'-Biphenol
The demand for highly selective and mild deprotection methods has led to the development of numerous protocols that can cleave MOM ethers in the presence of other sensitive functional groups. These methods are crucial for the efficient synthesis of complex molecules.
One notable development is the use of trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2'-bipyridyl. researchgate.netnih.gov This system allows for the mild and highly chemoselective deprotection of MOM ethers. The reaction proceeds through the formation of a pyridinium (B92312) intermediate, which is then hydrolyzed to the corresponding alcohol in high yields. researchgate.net This method is particularly advantageous as it can be applied to substrates with both aromatic and aliphatic MOM ethers, often allowing for selective deprotection. researchgate.net
Another mild and efficient method for the chemoselective deprotection of phenolic MOM ethers involves the use of silica-supported sodium hydrogen sulfate (B86663) as a heterogeneous catalyst. rsc.orgnih.gov This solid acid catalyst allows for the deprotection to occur at room temperature in high yields, with the catalyst being easily removable by filtration. nih.gov
The following table summarizes some of the mild and chemoselective deprotection protocols for MOM ethers:
| Reagent/Catalyst System | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| TMSOTf / 2,2'-bipyridyl | CH₃CN, 0 °C to room temperature | Mild, highly chemoselective, applicable to both aromatic and aliphatic MOM ethers | researchgate.netnih.gov |
| Silica-supported NaHSO₄ | Dichloromethane, room temperature | Heterogeneous catalyst, simple work-up, high yields | rsc.orgnih.gov |
| CBr₄ / PPh₃ | Aprotic solvent, slightly thermal conditions | Selective for phenolic MOM ethers | researchgate.net |
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core
The biphenyl core of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for aromatic compounds. acs.org The introduction of substituents onto the biphenyl rings can significantly alter the electronic and steric properties of the molecule.
Regioselectivity and Steric Effects of 2,2'-Disubstitution
The regioselectivity of electrophilic aromatic substitution on the biphenyl system is influenced by the directing effects of the substituents already present on the rings. In 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, the methoxymethoxy groups are ortho, para-directing due to the electron-donating nature of the ether oxygen.
However, the 2,2'-disubstitution pattern introduces significant steric hindrance, which plays a crucial role in determining the site of substitution. The rotation around the C1-C1' bond is restricted, leading to a non-planar conformation. This steric hindrance can disfavor substitution at the positions ortho to the biphenyl linkage (positions 3 and 3'). Consequently, electrophilic attack is more likely to occur at the positions para to the methoxymethoxy groups (positions 5 and 5').
The interplay between the electronic directing effects of the methoxymethoxy groups and the steric hindrance from the 2,2'-disubstitution pattern is a key factor in predicting the outcome of electrophilic aromatic substitution reactions on this substrate.
Studies on Nitration, Halogenation, and Sulfonation of the Biphenyl System
While specific studies on the nitration, halogenation, and sulfonation of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- are not extensively documented, the reactivity of related systems provides valuable insights.
Nitration: The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. frontiersin.orgfrontiersin.org For 2,2'-dialkoxybiphenyls, the electron-donating alkoxy groups activate the rings towards electrophilic attack. However, the steric hindrance at the 2,2'-positions would likely direct the incoming nitro group to the less hindered para positions (5 and 5'). Studies on the dinitration of 1,2-dialkoxybenzenes have shown a high degree of regioselectivity, which suggests that the electronic effects of the alkoxy groups can strongly influence the position of nitration. nih.gov
Halogenation: Aromatic halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst to polarize the halogen molecule and generate a more potent electrophile. researchgate.net Similar to nitration, the methoxymethoxy groups in 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- would direct the halogen to the ortho and para positions. Due to steric constraints, substitution at the para positions (5 and 5') is expected to be the major pathway.
Sulfonation: Sulfonation of aromatic rings is often achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The electrophile in this reaction is sulfur trioxide (SO₃). The sulfonation of biphenyl derivatives has been studied, and the regioselectivity is dependent on the nature and position of the existing substituents. For instance, the sulfonation of 2,2'-dimethylbiphenyl (B165481) yields a mixture of disulfonic acids, with substitution occurring at positions meta and para to the methyl groups. nih.gov In the case of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, the strong activating and para-directing nature of the methoxymethoxy groups would likely lead to sulfonation at the 5 and 5' positions.
The following table lists the common reagents and expected major products for the electrophilic aromatic substitution of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-.
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5,5'-Dinitro-1,1'-biphenyl, 2,2'-bis(methoxymethoxy)- |
| Bromination | Br₂, FeBr₃ | 5,5'-Dibromo-1,1'-biphenyl, 2,2'-bis(methoxymethoxy)- |
| Sulfonation | Fuming H₂SO₄ | 2,2'-Bis(methoxymethoxy)-[1,1'-biphenyl]-5,5'-disulfonic acid |
Lithiation and Subsequent Functionalization of the Biphenyl System
The presence of the two methoxymethoxy (MOM) ether groups at the 2 and 2' positions of the biphenyl system plays a crucial role in directing its reactivity, particularly in lithiation reactions. The oxygen atoms of the MOM ethers can coordinate with organolithium bases, directing deprotonation to the adjacent ortho positions.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In the case of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, the MOM groups act as effective directed metalation groups (DMGs). The general principle involves the coordination of a strong lithium base, typically an alkyllithium reagent like n-butyllithium or sec-butyllithium, to the oxygen atoms of the MOM ether. This proximity effect facilitates the abstraction of a proton from the adjacent ortho position (C-3 and C-3'), leading to the formation of a dilithiated biphenyl species.
The effectiveness of the MOM group as a DMG is well-established, comparable to other strong directing groups like amides and carbamates. The reaction is typically carried out in an aprotic ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediate and to control the reaction's selectivity. The use of additives like tetramethylethylenediamine (TMEDA) can further enhance the basicity of the alkyllithium reagent and promote the deprotonation process by breaking down alkyllithium aggregates.
The general transformation can be represented as follows:

Figure 1: Directed ortho-metalation of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- leading to a dilithiated intermediate.
It is important to note that while the two MOM groups are expected to direct lithiation to both the 3 and 3' positions, the efficiency of the dilithiation can be influenced by steric hindrance and the specific reaction conditions employed.
The generated dilithiated intermediate is a potent binucleophile that can react with a wide array of electrophiles to introduce new functionalities at the 3 and 3' positions of the biphenyl core. This two-step sequence of directed ortho-metalation followed by electrophilic quench provides a versatile method for the synthesis of symmetrically disubstituted 2,2'-dihydroxybiphenyl derivatives after deprotection of the MOM ethers.
The choice of electrophile determines the nature of the newly introduced substituent. Common electrophiles and the corresponding functionalities introduced are summarized in the table below.
| Electrophile | Reagent Example | Functionality Introduced |
| Alkyl Halides | Methyl iodide (CH₃I) | Alkyl (e.g., Methyl) |
| Carbonyl Compounds | Acetone ((CH₃)₂CO) | Hydroxyalkyl |
| Carbon Dioxide | Dry Ice (CO₂) | Carboxylic Acid |
| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Silyl |
| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Thioether |
| Boronic Esters | Triisopropyl borate (B1201080) (B(Oi-Pr)₃) | Boronic Acid |
| Halogenating Agents | Hexachloroethane (C₂Cl₆) | Halogen (e.g., Chlorine) |
Interactive Data Table: Examples of Electrophilic Quenching Reactions
Click to view examples
| Electrophile | Product after Quenching | Final Product after Deprotection |
|---|---|---|
| Iodine (I₂) | 1,1'-Biphenyl, 3,3'-diiodo-2,2'-bis(methoxymethoxy)- | 3,3'-Diiodo-1,1'-biphenyl-2,2'-diol |
| Dimethylformamide (DMF) | 2,2'-Bis(methoxymethoxy)-1,1'-biphenyl-3,3'-dicarbaldehyde | 2,2'-Dihydroxy-1,1'-biphenyl-3,3'-dicarbaldehyde |
| Sulfuryl chloride (SO₂Cl₂) | 3,3'-Dichloro-1,1'-biphenyl-2,2'-bis(methoxymethoxy)- | 3,3'-Dichloro-1,1'-biphenyl-2,2'-diol |
This methodology is particularly valuable for the synthesis of sterically hindered and highly substituted biphenyls, which can be challenging to prepare using traditional cross-coupling methods.
Oxidation and Reduction Chemistry of the Biphenyl Framework and its Side Chains
The oxidation and reduction chemistry of 1,1'-biphenyl, 2,2'-bis(methoxymethoxy)- can involve either the biphenyl aromatic system or the methoxymethoxy side chains.
The biphenyl framework itself is relatively resistant to oxidation and reduction under mild conditions. However, under more forcing conditions, the aromatic rings can be hydrogenated in the presence of a suitable catalyst, such as rhodium on carbon, to yield the corresponding bis(cyclohexyl) derivative.
The methoxymethoxy (MOM) ethers are generally stable to a wide range of reducing agents, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). They are also resistant to many common oxidizing agents. However, under certain oxidative conditions, cleavage of the MOM ether can occur. For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative deprotection of MOM ethers, particularly in the presence of electron-donating groups on the aromatic ring. While direct oxidation of the biphenyl core by such reagents is less common, the possibility of competitive reactions should be considered.
Strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, would likely lead to the degradation of the molecule, including cleavage of the biphenyl bond and oxidation of the aromatic rings.
Investigations into Thermal and Photochemical Stability of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-
Specific studies on the thermal and photochemical stability of 1,1'-biphenyl, 2,2'-bis(methoxymethoxy)- are not extensively documented in the literature. However, general principles can be applied to predict its behavior.
Thermal Stability: The biphenyl linkage is thermally robust. The decomposition of unsubstituted biphenyl typically occurs at temperatures above 400 °C. The presence of the methoxymethoxy substituents is expected to lower the thermal stability to some extent. The C-O bonds in the MOM ethers are the most likely points of initial thermal cleavage. Decomposition would likely proceed through radical mechanisms, leading to a complex mixture of products.
Photochemical Stability: Biphenyl and its derivatives are known to be photochemically active. Upon UV irradiation, biphenyl can undergo various reactions, including cyclization to form dibenzofuran (B1670420) or phenanthrene (B1679779) derivatives, though the latter is less common from biphenyl itself. The presence of the oxygen-containing substituents in 1,1'-biphenyl, 2,2'-bis(methoxymethoxy)- could influence the photochemical pathways. For instance, intramolecular hydrogen abstraction by an excited state of the aromatic ring from the methoxymethyl group could be a possible reaction channel. The MOM ether linkage itself can also be susceptible to photochemical cleavage. Detailed photochemical studies would be necessary to fully elucidate the specific reaction pathways and products for this compound.
Applications of 1,1 Biphenyl, 2,2 Bis Methoxymethoxy in Advanced Organic Synthesis
Precursor for Chiral Biphenyl (B1667301) Ligands and Organocatalysts
The atropisomeric chirality of biphenyl scaffolds has been a cornerstone in the development of asymmetric catalysis. "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-" serves as a key starting material in the synthesis of these crucial chiral molecules. The methoxymethyl protecting groups offer the advantage of being stable under a variety of reaction conditions while allowing for facile deprotection to unmask the free hydroxyl groups at a later synthetic stage.
Synthesis of Atropisomeric Biphenyl Derivatives
The synthesis of atropisomeric biphenyl derivatives often relies on the strategic functionalization of a pre-existing biphenyl core. The "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-" scaffold provides a robust platform for such modifications. The presence of the MOM-protected hydroxyl groups at the 2 and 2' positions is crucial for directing subsequent chemical transformations and for the ultimate generation of chiral ligands. While direct resolution of racemic "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-" is a viable strategy, more elegant approaches involve the diastereoselective synthesis or the kinetic resolution of derivatives. For instance, the introduction of chiral auxiliaries or the use of chiral catalysts can facilitate the separation of the desired atropisomer.
A related compound, (S)-6,6'-Bis(methoxymethoxy)-[1,1'-biphenyl]-2,2'-dicarbaldehyde, highlights the utility of the MOM-protected biphenyl core in the synthesis of axially chiral ligands. researchgate.net This demonstrates the principle of utilizing such protected precursors to construct more elaborate chiral structures. The general strategy involves leveraging the steric hindrance and electronic properties imparted by the substituents to control the axial chirality.
Design and Implementation of Stereoselective Transformations Initiated from 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-
Once the chiral, non-racemic form of a biphenyl derivative is obtained from "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-", it can be converted into a variety of powerful tools for asymmetric synthesis. The deprotection of the MOM groups reveals the 2,2'-dihydroxybiphenyl core, a privileged structure in chiral ligand design. These diols can be further functionalized to create a diverse array of ligands, including phosphines, phosphoramidites, and N-heterocyclic carbenes.
These ligands, in turn, are employed in a wide range of stereoselective transformations. For example, chiral phosphine (B1218219) ligands derived from biphenyl scaffolds are instrumental in transition-metal-catalyzed reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The precise steric and electronic environment created by the chiral ligand around the metal center is key to achieving high levels of enantioselectivity in the products.
The analogous binaphthyl compound, (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl, is recognized as a very important intermediate for a variety of chiral ligands used in metal complex catalysis, underscoring the potential of the biphenyl analogue in similar applications. nih.gov
Building Block in the Construction of Complex Molecular Architectures
Beyond its role in asymmetric catalysis, "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-" serves as a valuable building block for the synthesis of complex molecules, including natural products and designed functional materials. The biphenyl unit can act as a rigid scaffold, pre-organizing appended functionalities in a defined three-dimensional space.
Role as an Intermediate in Total Synthesis of Complex Natural Products and Designed Molecules
While specific examples of the direct use of "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-" in the total synthesis of complex natural products are not extensively documented in readily available literature, the general strategy of employing protected biphenyl intermediates is a well-established paradigm. The stability of the MOM ethers allows for the execution of numerous synthetic steps without affecting the hydroxyl groups. At a late stage in the synthesis, these groups can be deprotected to reveal the final target or to enable further transformations. This strategy is particularly useful in the synthesis of natural products that feature a polyhydroxylated biphenyl core.
Strategic Use in the Assembly of Functionalized Molecular Scaffolds
The biphenyl scaffold is a common motif in materials science and medicinal chemistry. The ability to introduce functional groups at specific positions on the biphenyl ring system is crucial for tuning the properties of the resulting molecules. "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-" can be strategically employed in the construction of such functionalized scaffolds. The ortho-methoxy groups can influence the conformation of the biphenyl unit and can also serve as handles for further derivatization. For instance, the synthesis of novel macrocycles, molecular cages, and polymers can benefit from the use of this pre-functionalized biphenyl building block.
Participation in Cascade Reactions and Multicomponent Synthesis Schemes
Cascade reactions and multicomponent reactions represent highly efficient strategies for the rapid assembly of molecular complexity from simple starting materials. These processes, which involve the formation of multiple chemical bonds in a single synthetic operation, are at the forefront of modern organic synthesis.
While direct participation of "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-" in such reactions is not prominently reported, its derivatives, particularly those with reactive functional groups, have the potential to be key components in these elegant synthetic sequences. For example, a di-aldehyde or di-boronic acid derivative of the biphenyl core could serve as a four-carbon building block in a multicomponent reaction, leading to the rapid construction of complex heterocyclic frameworks. The inherent atropisomerism of the biphenyl unit could also be exploited to induce stereoselectivity in the products of such reactions.
The development of novel cascade and multicomponent reactions that incorporate chiral biphenyl scaffolds derived from "1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-" remains an active and promising area of research, with the potential to streamline the synthesis of enantiomerically enriched complex molecules.
Contributions to Protecting Group Strategy in Convergent Synthetic Routes
The compound 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- has emerged as a valuable building block in convergent syntheses, particularly in the preparation of natural products and other complex molecules containing a 2,2'-dihydroxybiphenyl moiety. The two methoxymethoxy (MOM) groups serve to protect the phenolic hydroxyls of the biphenyl core, preventing their interference in reactions intended for other parts of the molecular fragments.
A significant application of this protecting group strategy is demonstrated in the total synthesis of dibenzocyclooctadiene lignans, a class of natural products known for their interesting biological activities. In these syntheses, the 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- unit often forms the central biaryl core of the target molecule. This pre-functionalized and protected fragment can be further elaborated or coupled with other intricate fragments to assemble the complete carbon skeleton.
The utility of the MOM groups in this context lies in their stability profile. They are generally stable to a wide range of non-acidic reagents, including organometallics, hydrides, and many oxidizing and reducing agents. This stability allows for a broad spectrum of chemical transformations to be performed on the fragments without premature deprotection of the biphenyl hydroxyls.
For instance, in a convergent approach to a lignan (B3055560) analogue, one fragment might be a derivative of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- bearing appropriate functional groups for a subsequent coupling reaction, such as a Suzuki-Miyaura cross-coupling. The other fragment, a similarly complex molecule, can be synthesized independently. The MOM groups on the biphenyl core remain intact during the often-harsh conditions of the cross-coupling reaction.
Following the successful coupling of the fragments, the MOM ethers can be readily removed under acidic conditions to reveal the free hydroxyl groups. This deprotection step is typically clean and high-yielding, and the resulting 2,2'-dihydroxybiphenyl moiety can then participate in further reactions, such as cyclization to form the characteristic eight-membered ring of dibenzocyclooctadiene lignans.
The strategic use of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- in convergent synthesis is summarized in the following table, which outlines the key steps of protection, fragment coupling, and deprotection in a hypothetical synthetic sequence.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Protection | 2,2'-Biphenol (B158249), Chloromethyl methyl ether (MOM-Cl), Base (e.g., DIPEA) | To mask the reactive hydroxyl groups of the biphenyl core. |
| 2 | Fragment Elaboration | Various synthetic transformations on the MOM-protected biphenyl | To introduce necessary functional groups for coupling. |
| 3 | Convergent Coupling | MOM-protected biphenyl fragment, Coupling partner, Catalyst (e.g., Palladium catalyst for Suzuki coupling) | To assemble the main carbon skeleton of the target molecule. |
| 4 | Deprotection | Acidic conditions (e.g., HCl in an appropriate solvent) | To reveal the hydroxyl groups for subsequent cyclization or as the final step. |
This strategic application of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- underscores its importance in facilitating the efficient and convergent synthesis of complex molecules. The robust nature of the MOM protecting group, combined with its facile removal, allows for the seamless integration of this key structural unit into intricate synthetic pathways.
Role of 1,1 Biphenyl, 2,2 Bis Methoxymethoxy in Catalysis and Coordination Chemistry
Precursor to Ligands for Homogeneous and Asymmetric Transition Metal Catalysis
The foundational 2,2'-biphenol (B158249) (BIPOL) framework, obtained after the deprotection of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, is a privileged scaffold for creating axially chiral ligands. This axial chirality arises from hindered rotation around the single bond connecting the two phenyl rings, resulting in non-superimposable, mirror-image atropisomers. By modifying the biphenyl (B1667301) core, chemists can fine-tune the steric and electronic properties of the resulting ligands, which in turn influences the efficiency and selectivity of the metal catalysts they form. chemrxiv.org
Synthesis of Phosphine (B1218219), Phosphoramidite, and Related Chiral Ligands from its Derivatives
The protected hydroxyl groups in 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- are key to its utility. They allow for chemical modifications at other positions of the biphenyl rings without interference from the acidic phenol (B47542) protons. Once the desired substitutions are made, the MOM groups can be removed to reveal the free hydroxyl groups, which are then used to introduce phosphorus-containing moieties.
A common strategy for synthesizing phosphoramidite ligands involves reacting the deprotected biphenol with phosphorus trichloride (PCl₃) or a related phosphorus reagent, followed by reaction with a chiral amine. This modular approach allows for the creation of a diverse library of ligands from a single biphenol precursor. orgsyn.org Similarly, bisphosphinite ligands can be synthesized by reacting the biphenol diol with chlorophosphines. d-nb.info
For example, a synthetic route to create stereodynamically flexible biphenylbisphosphinite ligands begins with the protection of 2,2'-biphenol with methoxymethyl ether. d-nb.info Subsequent functionalization, such as Suzuki cross-coupling to introduce anilino linkers, is performed on the protected biphenyl. After these modifications, the MOM protecting groups are removed to yield the free diol, which then serves as the direct precursor for the synthesis of the final bisphosphinite ligands. d-nb.info This highlights the essential role of the protected biphenyl in enabling the construction of complex ligand architectures.
Exploration of Enantioselective Catalytic Reactions Utilizing Ligands Derived from 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-
Ligands derived from the 2,2'-biphenol scaffold have demonstrated significant success in a variety of transition metal-catalyzed enantioselective reactions. The specific structure of the ligand dictates its application and efficacy.
Rhodium-Catalyzed Hydrogenation: Biphenyl-based bisphosphinite ligands have been employed in the rhodium-catalyzed enantioselective hydrogenation of prochiral olefins, such as methyl 2-acetamidoacrylate. d-nb.info In one study, a ligand featuring an ortho-substituted anilino bridge with a chiral L-tartaric acid unit induced an enantiomeric ratio of 75:25 (R/S) in the hydrogenation product. d-nb.info This demonstrates the transfer of chirality from the ligand backbone to the product molecule.
Palladium-Catalyzed Cycloadditions and Allylic Substitutions: Phosphoramidite ligands derived from axially chiral biphenols are recognized as privileged ligands in asymmetric synthesis. chemrxiv.org They have been successfully applied in palladium-catalyzed reactions, including asymmetric cycloadditions. chemrxiv.orgnih.gov Furthermore, new chiral diphosphonite ligands based on substituted biphenols have shown excellent efficiency in palladium-catalyzed intermolecular allylic amination, achieving enantiopurities up to 96% ee. nih.gov P,S-bidentate phosphoramidites have also been used in palladium-catalyzed asymmetric allylic substitution, affording high enantioselectivity (up to 99% ee). rsc.orgresearchgate.net
The table below summarizes the performance of some biphenyl-derived ligands in selected catalytic reactions.
| Catalytic Reaction | Metal Catalyst | Ligand Type | Substrate | Enantioselectivity (ee or er) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium | Bisphosphinite | Methyl 2-acetamidoacrylate | 75:25 (R/S) d-nb.info |
| Allylic Amination | Palladium | Diphosphonite | Allylic substrates | up to 96% ee nih.gov |
| Allylic Alkylation | Palladium | P,S-Phosphoramidite | (E)-1,3-diphenylallyl acetate (B1210297) | up to 99% ee rsc.orgresearchgate.net |
| [3+2] Cycloaddition | Palladium | Phosphoramidite | (Unavailable) | up to 95% ee, 99:1 dr chemrxiv.org |
Mechanistic Investigations of Catalytic Cycles Involving Biphenyl-Derived Ligands
Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient ligands. For reactions involving biphenyl-derived phosphine ligands, such as the Suzuki-Miyaura cross-coupling, mechanistic studies often focus on the key steps of oxidative addition, transmetalation, and reductive elimination. nih.gov
The electronic and steric properties of the biphenyl ligand play a critical role. For instance, in the Suzuki-Miyaura reaction, bulky and electron-rich phosphine ligands, like SPhos (a dialkylbiaryl phosphine), are known to promote the oxidative addition of aryl chlorides to the palladium(0) center, which is often the rate-limiting step. acs.orgnih.gov Computational and structural studies of palladium complexes with such ligands help to elucidate the ligand's efficacy. acs.orgnih.gov These investigations can reveal the importance of ligand bulk versus its electron-donating ability in achieving high catalytic activity. acs.orgnih.gov DFT calculations have been used to explore the full catalytic cycle, analyzing the effect of different phosphine ligands on the energy barriers of each step. researchgate.net
In rhodium-catalyzed asymmetric hydrogenation, mechanistic studies have explored how the structure of the chiral bisphosphine ligand influences the catalyst-substrate interaction and the subsequent stereoselective hydride transfer. acs.org For some catalysts, dihydride intermediates have been observed, providing insight into the "dihydride mechanism" of hydrogenation. acs.org
Development of Supported Catalysts via Immobilization Strategies of Biphenyl Derivatives
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Immobilizing these catalysts on solid supports (heterogenization) simplifies catalyst recovery and recycling, which is particularly important for industrial applications. rsc.orgrsc.org
One approach involves anchoring the molecular catalyst to a solid support. rsc.org Strategies have been developed where molecular catalysts are attached to metal oxide supports through acidic ligands and then "encapsulated" with a metal oxide layer via atomic layer deposition (ALD). rsc.orgrsc.org This encapsulation technique helps to prevent the leaching of the catalyst from the support, especially when using environmentally friendly solvents like water. rsc.org This method has been shown to significantly extend the lifetime of catalysts that are otherwise unstable under homogeneous conditions. rsc.org
Another strategy involves creating polymeric nanoreactors, such as core-crosslinked micelles or nanogels, with phosphine ligands anchored within the polymer core. nih.gov These nanoreactors can then be loaded with a metal precursor, like rhodium, to create a recyclable catalyst for reactions such as aqueous biphasic hydrogenation. nih.gov The covalent immobilization of enzymes on solid supports is also a well-established field that provides inspiration for the heterogenization of synthetic molecular catalysts. mdpi.com
Coordination Chemistry of 2,2'-Biphenol Ligands (Derived from the Compound) with Diverse Metal Centers
The deprotected 2,2'-biphenol (or its dianion, 2,2'-biphenolate) is a versatile ligand capable of coordinating to a wide range of metal centers. As a bidentate O,O'-donor ligand, it forms stable chelate rings with metal ions. The coordination chemistry of transition metals is vast, with ligands dictating the structure, reactivity, and physical properties of the resulting metal complexes. libretexts.org
The coordination of 2,2'-biphenolate is analogous in some ways to the well-studied 2,2'-bipyridine ligand, which is a bidentate N,N'-donor. wikipedia.org Both can form various complexes, including octahedral tris-chelated complexes with metal ions. wikipedia.org
Research into the coordination of 2,2'-biphenol with cobalt(II) has revealed its ability to act as both a bridging and a terminal ("book-end") ligand. This versatility allows for the construction of various architectures, from discrete dinuclear and octametallic clusters to extended one- and two-dimensional coordination polymers. These materials often exhibit interesting magnetic properties. For example, dinuclear Co(II) complexes bridged by 2,2'-biphenolate have shown antiferromagnetic exchange between the metal centers, while a planar octametallic complex displayed dominant ferromagnetic exchange. acs.org The study of such complexes contributes to the field of molecular magnetism. mdpi.comacs.orgresearchgate.netchemrxiv.org
Integration of 1,1 Biphenyl, 2,2 Bis Methoxymethoxy in Materials Science and Polymer Chemistry
Monomer for the Synthesis of Novel Functional Polymers
1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is a key precursor for the synthesis of functional polymers. By removing the methoxymethyl protecting groups to yield 2,2'-dihydroxybiphenyl, it can be utilized as a monomer in various polymerization reactions.
The deprotected form of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, which is 2,2'-dihydroxybiphenyl, is a difunctional monomer suitable for polycondensation reactions. This process typically involves reacting the diol with a suitable comonomer, such as a dicarboxylic acid, diacyl chloride, or dihalide, to form a polymer with repeating biphenyl (B1667301) units in its backbone.
For instance, poly(ether-ketone)s containing biphenyl units have been synthesized through nucleophilic aromatic substitution reactions of biphenyl-based bisphenols with activated aromatic dihalides. These polymers are known for their high thermal stability and mechanical strength. Similarly, reaction with phosgene (B1210022) or its equivalents would lead to polycarbonates, while reaction with dicarboxylic acids or their derivatives would yield polyesters. The non-coplanar nature of the 2,2'-disubstituted biphenyl unit introduces a kink in the polymer chain, which can influence the polymer's solubility and morphology.
Table 1: Examples of Polycondensation Reactions with 2,2'-Dihydroxybiphenyl
| Comonomer | Resulting Polymer Class | Key Properties |
|---|---|---|
| Dicarboxylic Acid Chloride | Polyester | High thermal stability, good mechanical properties |
| Activated Aromatic Dihalide | Polyether | Enhanced solubility, processability |
The microstructure of polymers derived from 2,2'-dihydroxybiphenyl significantly impacts their macroscopic properties. The inclusion of the rigid, non-linear 2,2'-biphenyl unit into the polymer backbone disrupts chain packing and can reduce crystallinity. This often leads to amorphous polymers with good solubility in common organic solvents, which is advantageous for processing.
Precursor for Advanced Materials with Tailored Optical or Electronic Properties
The rigid and conjugated nature of the biphenyl core makes it an attractive component for materials with specific optical and electronic functions. 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- can serve as a precursor to these advanced materials.
Biphenyl derivatives are widely used as core structures (mesogens) in liquid crystalline materials due to their rigid, rod-like shape which promotes the formation of ordered, anisotropic fluid phases. mdpi.com By deprotecting 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- and subsequently attaching appropriate mesogenic side groups or terminal chains to the hydroxyl positions, novel liquid crystalline compounds can be synthesized.
The 2,2'-substitution pattern results in a twisted biphenyl core, which can be a source of chirality if resolved, leading to the formation of cholesteric or ferroelectric liquid crystal phases. The specific nature of the attached side chains, such as their length and polarity, would determine the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. mdpi.com The synthesis of such materials often involves esterification or etherification reactions at the hydroxyl positions of the biphenyl core. researchgate.net
Table 2: Potential Liquid Crystalline Derivatives from 2,2'-Dihydroxybiphenyl
| Attached Side Group | Potential LC Phase | Key Feature |
|---|---|---|
| Alkoxybenzoic acids | Nematic, Smectic | Rod-like shape, polarity |
| Chiral alkyl chains | Cholesteric | Helical twisting power |
Biphenyl-containing molecules are extensively used in organic electronics. alfa-chemistry.com They can serve as building blocks for hole-transporting materials, electron-transporting materials, or host materials in OLEDs. nih.gov The biphenyl core provides good thermal stability and a high triplet energy, which is crucial for efficient blue phosphorescent OLEDs. nih.gov
Starting from 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, one can synthesize more complex molecules for OLED and OPV applications. After deprotection, the hydroxyl groups provide reactive sites for introducing charge-transporting moieties or extending the π-conjugated system through reactions like Suzuki or Buchwald-Hartwig coupling. The 2,2'-substitution pattern can be used to tune the electronic properties and morphology of the resulting materials, for example, by preventing excessive aggregation and promoting the formation of stable amorphous films, which is beneficial for device performance and lifetime. royalsocietypublishing.org
Design of Self-Assembled Systems and Supramolecular Architectures Utilizing Biphenyl Cores
The biphenyl unit is a versatile scaffold for designing molecules that can self-assemble into well-defined supramolecular structures. nih.gov The ability to functionalize the biphenyl core at specific positions allows for the precise control of intermolecular interactions, such as hydrogen bonding and π-π stacking, which drive the self-assembly process. researchgate.net
After removing the MOM protecting groups from 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, the resulting hydroxyl groups can be used as anchor points for various functional units capable of directing self-assembly. For instance, attaching carboxylic acid or amide groups can lead to the formation of ordered structures through hydrogen bonding. mdpi.com The inherent twist of the 2,2'-biphenyl core can also be exploited to induce helical chirality in the resulting supramolecular polymers, which can have applications in chiroptical materials. nih.gov These self-assembled systems can form a variety of nanostructures, including fibers, gels, and vesicles, depending on the molecular design and assembly conditions. frontiersin.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- |
| 2,2'-dihydroxybiphenyl |
| 2,2'-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl |
| 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl |
Construction of Porous Organic Frameworks (POFs) or Covalent Organic Frameworks (COFs) from Biphenyl Precursors
The synthesis of porous organic frameworks (POFs) and covalent organic frameworks (COFs) often utilizes aromatic diols as key building blocks due to their rigid structures and reactive hydroxyl groups, which can participate in various condensation reactions to form extended porous networks. In this context, 2,2'-dihydroxy-1,1'-biphenyl (also known as 2,2'-biphenol) serves as a valuable precursor. Its protected form, 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, is a logical synthetic intermediate, allowing for chemical manipulations of the biphenyl core that might not be compatible with free hydroxyl groups. The methoxymethyl (MOM) ether acts as a protecting group that can be removed under specific conditions to yield the reactive diol, which is then used in the polymerization step to form the framework.
While the use of protected biphenyl diols is a standard strategy in organic synthesis, detailed research findings specifically documenting the direct use of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- as the starting monomer for the construction of POFs or COFs are not extensively reported in publicly available literature. The typical approach involves the deprotection of such precursors to the corresponding diol prior to its use in framework synthesis.
For instance, porous aromatic frameworks (PAFs) are a class of materials known for their high surface areas and stability, constructed from aromatic building blocks. researchgate.netnih.gov The synthesis of these frameworks often involves coupling reactions where functionalized aromatic monomers are linked together. rsc.org Similarly, COFs are crystalline porous polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. rsc.orgmdpi.comnih.gov The versatility in the choice of monomers allows for the tuning of the resulting framework's properties. rsc.orgresearchgate.net
A general synthetic pathway for creating a POF or COF from a biphenyl precursor would involve the reaction of a biphenyl-based monomer with other co-monomers to build the porous structure. Had 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- been directly used, the process would likely involve an in-situ deprotection step or its use in a reaction that is compatible with the MOM-ether groups, followed by a post-synthetic modification to create porosity or introduce functional sites. However, without specific research examples, any detailed description remains hypothetical.
The following table outlines the general characteristics of porous organic frameworks that could hypothetically be synthesized using a 2,2'-dihydroxy-1,1'-biphenyl precursor, derived from its MOM-protected form.
| Framework Type | Potential Linkage Chemistry | Expected Properties |
| Porous Aromatic Framework (PAF) | Ether synthesis, Yamamoto coupling | High thermal stability, high surface area, chemical robustness |
| Covalent Organic Framework (COF) | Boronate ester formation, imine condensation | Crystalline structure, tunable porosity, high surface area |
This table is illustrative and based on general knowledge of POF and COF synthesis, as direct data for frameworks synthesized from 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is not available.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,1 Biphenyl, 2,2 Bis Methoxymethoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), provides a complete picture of the proton and carbon environments and their connectivities.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methoxymethyl (MOM) ether, and the methyl protons of the MOM group. Due to the substitution pattern, the aromatic region will display a complex series of multiplets. The ¹³C NMR spectrum will complement this by showing signals for each unique carbon atom, including the aromatic carbons and the aliphatic carbons of the MOM protecting groups.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H3/H3' | 7.35 | - | dd |
| H4/H4' | 7.15 | - | dt |
| H5/H5' | 7.05 | - | dt |
| H6/H6' | 7.25 | - | dd |
| -O-CH₂-O- | 5.10 | 95.5 | s |
| -O-CH₃ | 3.40 | 56.0 | s |
| C1/C1' | - | 130.0 | s |
| C2/C2' | - | 155.0 | s |
| C3/C3' | - | 129.0 | d |
| C4/C4' | - | 124.0 | d |
| C5/C5' | - | 122.0 | d |
Note: Predicted values are for illustrative purposes and may vary based on experimental conditions.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, COSY is crucial for tracing the connectivity of the aromatic protons on each phenyl ring, confirming their relative positions (e.g., H3 to H4, H4 to H5, etc.).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal at approximately 5.10 ppm will correlate with the carbon signal around 95.5 ppm, confirming the -O-CH₂-O- linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the through-space proximity of protons, which provides insights into the molecule's conformation. For 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, NOESY can reveal spatial correlations between the protons of the MOM groups and the aromatic protons on the biphenyl (B1667301) rings, helping to define the preferred orientation of the substituents.
Dynamic NMR Studies for Investigation of Rotational Barriers of the Biphenyl Axis
The rotation around the C1-C1' bond in ortho-substituted biphenyls is often restricted, a phenomenon known as atropisomerism. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of this rotational process. By monitoring the NMR spectra at variable temperatures, the coalescence temperature of specific signals can be determined, which in turn allows for the calculation of the free energy of activation (ΔG‡) for the rotation. For 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, the presence of the methoxymethoxy groups at the 2 and 2' positions is expected to create a significant rotational barrier. DNMR studies would provide quantitative data on the energetic barrier to interconversion between the possible atropisomers.
Solid-State NMR Spectroscopy for Crystalline or Amorphous Forms
Solid-state NMR (ssNMR) provides valuable information about the structure and conformation of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- in its solid, non-dissolved state. Since the conformation of biphenyl derivatives can differ between the solid and solution phases due to packing forces, ssNMR is crucial for a complete characterization. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material. The chemical shifts observed in the solid state can be compared to those in solution to identify conformational differences, such as changes in the dihedral angle between the two phenyl rings.
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, as well as for elucidating its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, HRMS would be used to confirm its molecular formula of C₁₆H₁₈O₄.
Interactive Data Table: HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈O₄ |
| Calculated Exact Mass | 274.1205 |
| Measured Exact Mass | 274.1201 (Example) |
Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) Studies
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
For 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, the fragmentation pathways would likely involve the cleavage of the methoxymethyl (MOM) ether groups. Common fragmentation mechanisms for MOM ethers include the loss of formaldehyde (B43269) (CH₂O) and the methoxy (B1213986) group (OCH₃). The biphenyl core itself is relatively stable, but fragmentation of the aromatic rings can occur under higher energy conditions. The analysis of these fragmentation pathways provides confirmatory evidence for the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-. These methods probe the vibrational modes of the molecule, providing a unique fingerprint based on its constituent functional groups and their arrangement.
Key expected vibrational modes include:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: Arising from the methyl and methylene groups of the methoxymethoxy substituents, expected in the 2950-2850 cm⁻¹ range.
C=C Aromatic Ring Stretching: Multiple bands are expected between 1600 and 1450 cm⁻¹ due to the vibrations of the biphenyl rings.
C-O Ether Stretching: Strong, characteristic bands for the C-O-C linkages are anticipated in the 1250-1050 cm⁻¹ region.
Biphenyl Inter-ring C-C Stretching: A weaker band, characteristic of the bond connecting the two phenyl rings, is also expected.
Interactive Table: Predicted IR and Raman Frequencies for 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |
| Aliphatic C-H Stretch | 2950-2850 | Medium-Strong | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |
| C-O Ether Stretch | 1250-1050 | Strong | Weak |
| Out-of-plane C-H Bend | 900-675 | Strong | Weak |
The dihedral angle between the two phenyl rings of the biphenyl core is a key conformational feature. This angle is sensitive to steric hindrance from the ortho-substituents. In 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, the bulky methoxymethoxy groups are expected to cause a significant twist in the biphenyl backbone. This twisting breaks the planarity and influences the vibrational modes. Low-frequency Raman spectroscopy is particularly sensitive to such torsional modes and can provide a "conformational fingerprint" of the molecule in different states (e.g., solid vs. solution).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is expected to be dominated by π → π* transitions within the aromatic biphenyl system. The degree of conjugation between the two phenyl rings significantly impacts the position and intensity of the absorption bands.
In an ideal planar biphenyl, extensive conjugation leads to a red-shift (longer wavelength) of the main absorption band compared to benzene. However, the steric hindrance from the 2,2'-bis(methoxymethoxy)- groups forces the rings out of planarity, reducing the orbital overlap and causing a blue-shift (shorter wavelength) relative to a more planar biphenyl derivative. The presence of the oxygen atoms in the methoxymethoxy groups, with their non-bonding electrons, may also introduce n → π* transitions, although these are typically much weaker than the π → π* bands. While a specific spectrum for the title compound is not available, related methoxy-substituted biphenyls exhibit characteristic absorption maxima. researchgate.netresearchgate.net
X-ray Crystallography for Determination of Solid-State Molecular Structure and Intermolecular Interactions
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is not publicly documented, data from the closely related and structurally analogous (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl can offer insights. nih.gov In this related structure, the two naphthyl rings adopt a transoid arrangement with a significant dihedral angle between them. nih.gov
For 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, a similar non-planar conformation is expected in the solid state. X-ray analysis would precisely determine the dihedral angle between the phenyl rings, the conformation of the methoxymethoxy side chains, and how the molecules pack in the crystal lattice. This packing is governed by weak intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds. nih.gov
Interactive Table: Hypothetical Crystallographic Data for 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.0 |
| Z | 4 |
| Dihedral Angle (°) | ~60-70 |
Chiroptical Spectroscopy (Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are formed)
The 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- molecule is achiral. However, if it were to be derivatized to introduce chirality, for instance by creating atropisomers through restricted rotation, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable.
Atropisomers of biphenyls are a classic example of axial chirality. The non-planar, twisted conformation can exist as a pair of non-superimposable mirror images (enantiomers). CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral biphenyl derivative, the exciton (B1674681) coupling between the π-systems of the two aromatic rings would give rise to a characteristic bisignate Cotton effect in the CD spectrum. The sign of this Cotton effect can be correlated to the absolute configuration (R or S) of the atropisomer. researchgate.netnih.gov ORD, which measures the change in optical rotation with wavelength, provides complementary information. These techniques are crucial for determining the enantiomeric purity and absolute stereochemistry of such chiral derivatives. researchgate.netnih.gov
Advanced Chromatographic Techniques (e.g., GC, HPLC with specialized detectors) for Purity Assessment and Mixture Separation
Chromatographic methods are essential for assessing the purity of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- and for separating it from reaction byproducts or other components in a mixture.
Gas Chromatography (GC): Given the likely volatility of the compound, GC is a suitable technique for purity analysis. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation. nist.gov A flame ionization detector (FID) would offer high sensitivity, while coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of impurities based on their mass spectra.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of this compound. Reversed-phase HPLC, using a C18 or a phenyl-based stationary phase, would be a common choice. sielc.comsielc.comphenomenex.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector, set to a wavelength where the biphenyl chromophore absorbs, would be used for detection. HPLC is also scalable for preparative separations to isolate pure compound. sielc.comsielc.com
Computational and Theoretical Investigations of 1,1 Biphenyl, 2,2 Bis Methoxymethoxy
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Geometry Optimization and Conformational Landscape Analysis
Without specific computational studies, the optimized geometry, bond lengths, bond angles, and the complete conformational landscape, including the rotational barrier around the biphenyl (B1667301) linkage for this specific MOM-protected compound, remain uncharacterized in the literature.
Frontier Molecular Orbital (FMO) Analysis and Electronic Density Distribution
Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, and detailed maps of the electronic density distribution for 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- are not available.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
No published data exists for the theoretically predicted ¹H and ¹³C NMR chemical shifts or the calculated vibrational frequencies for this compound.
Quantum Chemical Calculations of Reaction Mechanisms and Energetics
Transition State Characterization for Deprotection and Functionalization Reactions
While general mechanisms for MOM deprotection have been studied, the specific transition state structures for the deprotection of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- have not been reported.
Reaction Pathway Energetics and Activation Barrier Calculations
Quantitative data on the energetics of reaction pathways and the activation barriers for deprotection or further functionalization of this specific molecule are absent from the scientific literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- at an atomistic level. These simulations model the interactions between atoms over time, providing insights into conformational changes, flexibility, and the influence of the surrounding environment, particularly the solvent.
While specific MD simulation studies exclusively focused on 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- are not extensively documented in publicly available literature, the principles can be understood from simulations of related biphenyl derivatives. researchgate.net For instance, MD simulations of biphenyl and its substituted analogues in various solvents have demonstrated that the solvent can influence the equilibrium dihedral angle between the phenyl rings. researchgate.net The solvent tends to affect the conformational properties by minimizing the dihedral angle and the volume of the solute molecule. researchgate.net
In a typical MD simulation of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, the molecule would be placed in a simulation box filled with a chosen solvent, such as water, chloroform (B151607), or dimethyl sulfoxide (B87167) (DMSO). The system's energy is calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom. Analysis of these trajectories can reveal:
Dihedral Angle Distribution: The distribution of the dihedral angle between the two phenyl rings over the simulation time. This provides a measure of the molecule's torsional flexibility and the most probable conformations. For 2,2'-disubstituted biphenyls, steric hindrance from the ortho substituents is a major factor governing this angle.
Conformational Transitions: The frequency and pathways of transitions between different conformational states (e.g., different rotamers of the methoxymethoxy groups).
The following table illustrates hypothetical data that could be obtained from MD simulations of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- in different solvents, based on general principles observed for substituted biphenyls.
| Solvent | Dielectric Constant | Average Dihedral Angle (°) | Dihedral Angle Range (°) | Average End-to-End Distance (Å) |
|---|---|---|---|---|
| Chloroform | 4.8 | 75 | 60-90 | 8.2 |
| Water | 80.1 | 80 | 65-95 | 8.5 |
| DMSO | 47.2 | 78 | 62-92 | 8.4 |
Force Field Development and Molecular Mechanics (MM) Calculations for Understanding Conformational Preferences
The accuracy of MD simulations and other molecular modeling techniques heavily relies on the quality of the underlying force field. A force field is a set of parameters and equations that describe the potential energy of a system of atoms. For novel or less common molecules like 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, standard force fields may not have accurate parameters, necessitating the development of a specific force field. nih.gov
The process of force field parameterization for this compound would involve:
Quantum Mechanical (QM) Calculations: High-level QM calculations, such as density functional theory (DFT), are performed to obtain reference data. This includes the optimized geometry, vibrational frequencies, and the potential energy surface for the rotation around the biphenyl linkage and the bonds within the methoxymethoxy groups. researchgate.net
Parameter Optimization: The force field parameters (e.g., bond lengths, bond angles, dihedral angles, and van der Waals parameters) are adjusted to reproduce the QM data. This is often an iterative process. For alkoxy-substituted aromatic compounds, special attention must be paid to the parameters governing the flexibility and electrostatic interactions of the ether linkages. researchgate.netnih.gov
Once a reliable force field is developed, Molecular Mechanics (MM) calculations can be employed to efficiently explore the conformational landscape of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-. MM calculations are computationally less expensive than QM methods and are well-suited for studying large molecules and their conformational preferences.
A key aspect to investigate for this molecule is the rotational barrier around the central C-C bond. Due to the presence of the 2,2'-bis(methoxymethoxy)- substituents, there will be significant steric hindrance to rotation, leading to a high energy barrier for planar conformations. MM calculations can map out the potential energy as a function of the dihedral angle, revealing the energy minima (stable conformations) and the transition states (energy barriers) between them.
For 2,2'-disubstituted biphenyls, the equilibrium dihedral angle is typically non-planar. acs.org For example, computational studies on 2,2'-dihalogenated biphenyls have shown that the minimum energy conformation has a dihedral angle significantly deviating from 0° or 180°. acs.org A similar behavior is expected for 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-.
The following table presents hypothetical data from MM calculations on the conformational preferences of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, based on findings for analogous 2,2'-disubstituted biphenyls.
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Global Minimum | ~78 | 0.0 | Most stable, non-planar conformation |
| Transition State 1 | 0 | >20 | Planar, syn-periplanar, high steric strain |
| Transition State 2 | 90 | ~5 | Perpendicular rings, reduced steric clash |
| Transition State 3 | 180 | >20 | Planar, anti-periplanar, high steric strain |
Computational Design of Novel Derivatives and Prediction of Reactivity Profiles
Computational chemistry provides powerful tools for the rational design of novel derivatives of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- with tailored properties. By modifying the parent structure in silico, it is possible to predict how these changes will affect the molecule's electronic properties, reactivity, and potential applications. researchgate.net
Design of Novel Derivatives:
The design process typically involves introducing or modifying functional groups on the biphenyl scaffold. For example, one could explore:
Substitution on the Phenyl Rings: Adding electron-donating or electron-withdrawing groups at different positions on the phenyl rings to tune the electronic properties.
Modification of the Methoxymethoxy Groups: Replacing the methoxymethoxy groups with other alkoxy groups or functional moieties to alter solubility, steric bulk, or binding capabilities.
Computational screening of a virtual library of such derivatives can be performed to identify candidates with desired characteristics before committing to their synthesis. acs.org
Prediction of Reactivity Profiles:
Once novel derivatives are designed, their reactivity can be predicted using various computational methods:
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites susceptible to electrophilic or nucleophilic attack. For instance, in aromatic electrophilic substitution, the MEP can help predict the regioselectivity of the reaction. youtube.com
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
Calculation of Reaction Pathways: For specific reactions, computational methods can be used to model the entire reaction mechanism, including the structures and energies of reactants, transition states, and products. This allows for the calculation of activation energies and reaction rates, providing a quantitative prediction of reactivity. nih.gov
The following table provides a hypothetical example of how computational predictions could be used to compare the reactivity of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- with a hypothetical nitro-substituted derivative.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity towards Electrophiles |
|---|---|---|---|---|
| 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- | -6.2 | -0.8 | 5.4 | Moderately activated |
| 5-Nitro-1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- | -6.8 | -1.5 | 5.3 | Deactivated |
Synthesis and Characterization of Derivatives and Analogues of 1,1 Biphenyl, 2,2 Bis Methoxymethoxy
Regioselectively Substituted Biphenyl (B1667301) Derivatives from 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-
The methoxymethoxy groups in 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- are ortho, para-directing activators for electrophilic aromatic substitution. However, given their position at the 2,2'- carbons, they primarily influence substitution at the ortho (3,3') and para (5,5') positions. More precise control over regioselectivity is often achieved through directed ortho-metalation (DoM). The ether oxygen atoms of the MOM groups can chelate with organolithium reagents, directing deprotonation specifically to the adjacent 3 and 3' positions.
This strategy facilitates the introduction of a variety of electrophiles in a highly controlled manner. For instance, treatment with an organolithium base like n-butyllithium or tert-butyllithium (B1211817) at low temperatures, followed by quenching with an electrophile, yields 3,3'-disubstituted derivatives. This methodology allows for the synthesis of symmetrically substituted compounds by performing the reaction on both rings.
Table 1: Examples of Regioselective Functionalization via Directed ortho-Metalation
| Electrophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Halogenation | C₂Cl₆ | -Cl |
| Borylation | B(OiPr)₃ | -B(OH)₂ (after hydrolysis) |
| Carboxylation | CO₂ | -COOH |
| Silylation | TMSCl | -Si(CH₃)₃ |
The resulting functionalized biphenyls are valuable intermediates. For example, 3,3'-diborylated derivatives can undergo Suzuki-Miyaura cross-coupling reactions to introduce new aryl or alkyl groups, expanding the molecular complexity.
Analogues with Alternative Ether Protecting Groups (e.g., Methoxy (B1213986), Ethoxy, Benzyl (B1604629) Ethers)
While the MOM group is useful due to its lability under acidic conditions, other ether protecting groups offer different stability profiles and synthetic advantages. Analogues of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- are commonly synthesized from the parent compound, 2,2'-dihydroxybiphenyl. The synthesis typically involves the Williamson ether synthesis, where the diol is deprotonated with a suitable base followed by reaction with an alkyl or benzyl halide. nih.gov
Methoxy (Me) and Ethoxy (Et) Ethers: These small alkyl ethers are robust and stable to a wide range of reaction conditions, including strongly basic and organometallic reagents. They are typically cleaved under harsh conditions using reagents like boron tribromide (BBr₃).
Benzyl (Bn) Ethers: Benzyl ethers offer the significant advantage of being removable under neutral conditions through catalytic hydrogenation (e.g., H₂, Pd/C). This orthogonality makes them valuable in multi-step syntheses where acid- or base-labile groups are present elsewhere in the molecule.
Table 2: Comparison of Common Ether Protecting Groups for 2,2'-Dihydroxybiphenyl
| Protecting Group | Structure | Common Synthesis Reagent | Key Stability Features | Common Cleavage Method |
|---|---|---|---|---|
| Methoxymethyl (MOM) | -CH₂OCH₃ | Chloromethyl methyl ether | Stable to base, nucleophiles | Mild acid (e.g., HCl in THF/H₂O) |
| Methoxy (Me) | -CH₃ | Dimethyl sulfate (B86663), Methyl iodide | Very stable to acid/base | Strong acid (BBr₃, HBr) |
| Ethoxy (Et) | -CH₂CH₃ | Diethyl sulfate, Ethyl iodide | Very stable to acid/base | Strong acid (BBr₃, HBr) |
The choice of protecting group is dictated by the planned synthetic route and the chemical tolerances of the molecule.
Introduction and Investigation of Chirality into the Biphenyl Backbone (e.g., Atropisomeric Analogues)
Hindered rotation around the C1-C1' single bond in 2,2',6,6'-tetrasubstituted biphenyls gives rise to axial chirality, resulting in stable, non-interconverting enantiomers known as atropisomers. The 2,2'-disubstituted framework of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is a foundational element for creating such chiral structures. The synthesis of enantiomerically pure atropisomeric biphenyls is of great interest, as these compounds are widely used as chiral ligands in asymmetric catalysis. nih.gov
Methods for obtaining enantiopure atropisomers include:
Asymmetric Synthesis: Utilizing a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other. Asymmetric coupling reactions, such as the Suzuki-Miyaura coupling, can be rendered enantioselective.
Diastereoselective Synthesis: Reacting a racemic biphenyl precursor with a single enantiomer of a chiral auxiliary. This creates a pair of diastereomers which can be separated by standard techniques like chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the enantiopure biphenyls. A reported diastereoselective synthesis of a diamide-bridged biaryl ligand starts from a racemic 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid, which is closely related to the MOM-protected biphenyl scaffold. uni-muenchen.de
Resolution of Racemates: Separating a racemic mixture using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The binaphthyl analogue, (R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl, is a commercially available and widely studied example that highlights the importance of atropisomerism in this class of compounds.
Structure-Reactivity Relationships (SRR) in Biphenyl Systems with MOM Ethers
The structure of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- directly influences its reactivity in two key ways: its rotational dynamics and the electronic properties of its aromatic rings.
Rotational Barrier: The steric bulk of the 2,2'-substituents is the primary determinant of the energy barrier to rotation around the biphenyl C-C bond. researchgate.net Larger substituents lead to higher rotational barriers, increasing the likelihood of atropisomeric stability at room temperature. researchgate.net While MOM groups are of moderate size, their presence significantly hinders free rotation compared to the parent 2,2'-dihydroxybiphenyl. The exact barrier can be influenced by additional substituents, particularly at the 6 and 6' positions, as well as by solvent effects. researchgate.netmdpi.com Electron-donating groups, such as ethers, can slightly decrease the rotational energy barrier in some systems by stabilizing a more planar transition state. researchgate.net
Electronic Effects: The MOM groups are electron-donating through resonance, activating the phenyl rings towards electrophilic attack. This increased electron density makes reactions like halogenation, nitration, and Friedel-Crafts acylation faster than on an unsubstituted biphenyl. The directing effect, as mentioned previously, channels incoming electrophiles primarily to the 3,3' and 5,5' positions. This electronic activation is crucial for subsequent functionalization steps.
Table 3: Influence of 2,2'-bis(methoxymethoxy) Groups on Biphenyl Properties
| Property | Influence | Rationale |
|---|---|---|
| Rotational Energy Barrier | Increase (relative to H) | Steric hindrance between the two MOM groups across the biphenyl axis restricts free rotation. researchgate.net |
| Ring Reactivity | Activation | The ether oxygen atoms donate electron density into the π-system of the aromatic rings via resonance. |
| Regioselectivity | Ortho/Para Directing | The MOM groups direct incoming electrophiles to the 3,3' and 5,5' positions. They also enable directed ortho-metalation to the 3,3' positions. |
Exploration of Heterocyclic or Polycyclic Analogues Deriving from Similar Precursors
The 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- scaffold is a gateway to more complex fused ring systems. The most common transformation involves the deprotection of the MOM ethers to reveal the 2,2'-dihydroxybiphenyl, which can then undergo intramolecular cyclization reactions.
A prominent example is the synthesis of dibenzofurans. The palladium-catalyzed intramolecular C-H activation and C-O bond formation of [1,1'-biphenyl]-2-ols is a well-established method for creating the central furan (B31954) ring. researchgate.netrsc.org This reaction provides a direct route from the biphenol core to the rigid, planar dibenzofuran (B1670420) structure, which is a common motif in natural products and functional materials.
Alternatively, related dihydroxyaromatic precursors can be used to form other heterocyclic systems. For example, the reaction of catechols (1,2-dihydroxybenzenes) with reagents like 1,2-dibromoethane (B42909) can yield benzodioxane rings. nih.gov While not a direct cyclization of the biphenyl itself, similar strategies using appropriately functionalized 2,2'-dihydroxybiphenyls can be envisioned to create larger, bridged heterocyclic systems. These transformations convert the flexible biphenyl backbone into rigid, planar, or conformationally constrained polycyclic structures with distinct electronic and physical properties.
Future Research Directions and Emerging Opportunities for 1,1 Biphenyl, 2,2 Bis Methoxymethoxy
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of biphenyl (B1667301) derivatives has traditionally relied on cross-coupling reactions like the Suzuki and Negishi reactions. nih.govresearchgate.net While effective, these methods often generate stoichiometric amounts of by-products. Future research is poised to develop greener and more atom-economical pathways to 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- and related structures.
A key opportunity lies in the advancement of C-H bond activation and functionalization. rsc.org Direct oxidative coupling of the corresponding protected phenol (B47542) derivative would represent a highly atom-economical route, minimizing waste by avoiding the need for pre-functionalized starting materials like organohalides or organometallics. rsc.org Research in this area would focus on designing selective catalyst systems, potentially using earth-abundant metals, that can facilitate this transformation efficiently.
Another sustainable approach involves improving existing coupling methodologies. This includes the development of reusable catalysts, the use of aqueous or bio-based solvent systems, and the design of reactions that operate at lower temperatures and pressures. researchgate.net The principles of green chemistry, such as minimizing derivatization steps, could also be applied. For instance, developing a one-pot reaction that combines the biphenyl coupling and the protection of the hydroxyl groups would significantly enhance process efficiency.
Table 1: Comparison of Synthetic Strategies for Biphenyl Scaffolds
| Method | Typical Reactants | Key Advantages | Areas for Sustainable Improvement |
|---|---|---|---|
| Suzuki Coupling | Aryl Halide, Aryl Boronic Acid | High functional group tolerance, commercial availability of reagents. asianpubs.org | Reduction of boronic waste, use of greener solvents. |
| Negishi Coupling | Aryl Halide, Arylorganozinc Reagent | High reactivity and selectivity. nih.gov | Moisture sensitivity of reagents, zinc by-products. |
| C-H Activation | Two Arene Molecules | High atom economy, reduced pre-functionalization. rsc.org | Challenges in selectivity, often requires harsh conditions. |
Exploration of Novel Catalytic Transformations Enabled by its Derived Ligands
The 1,1'-biphenyl-2,2'-diol (BINOL) scaffold, which is structurally analogous to the deprotected core of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-, is fundamental to many privileged chiral ligands in asymmetric catalysis. Future work should focus on leveraging this scaffold to create a new generation of ligands with unique properties.
After cleaving the methoxymethyl (MOM) ether protecting groups, the resulting 2,2'-dihydroxybiphenyl can be functionalized at the hydroxyl positions to introduce various coordinating groups, such as phosphines, amines, or N-heterocycles. This modularity allows for the systematic tuning of the ligand's steric and electronic properties. Research could explore the synthesis of novel bisphosphine ligands for asymmetric hydrogenation or C-N cross-coupling reactions. researchgate.netnih.gov
Furthermore, the biphenyl backbone itself can be modified to create ligands with novel architectures. For example, bridging the 5,5'-positions of the biphenyl unit can enforce a specific dihedral angle, potentially leading to enhanced enantioselectivity in catalytic reactions. researchgate.net The exploration of these derived ligands in a wide range of catalytic transformations, including hydroformylation, allylic alkylation, and cycloaddition reactions, represents a significant opportunity for discovering new and more efficient asymmetric processes.
Table 2: Potential Ligand Classes Derived from the 2,2'-Dihydroxybiphenyl Scaffold
| Ligand Class | Potential Coordinating Atoms | Target Catalytic Reactions |
|---|---|---|
| Diphosphines | Phosphorus | Asymmetric Hydrogenation, Cross-Coupling |
| Diamines | Nitrogen | Asymmetric Transfer Hydrogenation, Lewis Acid Catalysis |
| Phosphine-Oxazolines | Phosphorus, Nitrogen | Asymmetric Allylic Alkylation |
| Bisoxazolines | Nitrogen | Asymmetric Wacker-type Cyclization, Diels-Alder Reactions |
Advanced Applications in Smart Materials and Responsive Systems
The rigid, well-defined structure of the biphenyl core makes it an excellent building block for advanced functional materials. A particularly exciting future direction is the incorporation of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- into "smart" materials that can respond to external stimuli.
The acid-labile nature of the MOM protecting groups is key to this potential. Materials, such as polymers or metal-organic frameworks (MOFs), containing this unit could be designed to change their properties in response to a decrease in pH. mdpi.com For example, a polymer incorporating this biphenyl derivative might be insoluble in neutral water but become soluble in acidic conditions as the MOM groups are cleaved to reveal the more polar diol. This behavior could be harnessed for applications in targeted drug delivery or as chemical sensors.
Furthermore, the chiral biphenyl unit can be used to impart chirality to materials, leading to applications in chiral recognition, separation, and circularly polarized luminescence. Future research could focus on synthesizing conjugated polymers where the biphenyl unit influences the polymer's conformation and electronic properties, creating materials for chiroptical switches or organic electronics.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of fine chemicals and pharmaceuticals is increasingly benefiting from the adoption of continuous flow chemistry, which offers advantages in safety, efficiency, and scalability over traditional batch processing. nih.goveuropa.eu Applying flow chemistry to the synthesis of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- and its derivatives is a promising area for future development.
A continuous flow process could be designed for the key coupling reaction, allowing for precise control over reaction temperature, pressure, and residence time, which can lead to higher yields and purity. thieme-connect.de The enhanced safety of flow reactors is particularly beneficial when handling hazardous reagents or performing highly exothermic reactions. europa.eu
Moreover, flow platforms can be integrated with automated systems for reaction optimization and library synthesis. nih.gov An automated platform could rapidly screen different catalysts, solvents, and reaction conditions for the synthesis of the target compound. This high-throughput approach would accelerate the discovery of optimal synthetic routes and facilitate the creation of a library of related biphenyl derivatives for screening in catalytic or materials science applications. nih.gov
Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design of Biphenyl Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties. iscientific.orgnih.gov These tools offer significant opportunities for accelerating the development and application of 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- and its derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- with high stereochemical purity?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For enantiomeric purity (R/S configurations), chiral auxiliaries or asymmetric catalysis may be employed, as seen in structurally similar binaphthyl derivatives . Post-synthesis purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is critical to isolate stereoisomers.
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming methoxymethoxy group substitution patterns. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. For crystalline derivatives, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides definitive structural proof .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : The compound exhibits acute oral toxicity (H302) and respiratory irritation (H335). Use fume hoods to avoid inhalation, wear nitrile gloves, and employ P95 respirators during bulk handling. Emergency procedures include immediate eye rinsing (15+ minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How does the methoxymethoxy substitution pattern influence electronic properties in catalytic applications?
- Methodological Answer : The electron-donating methoxymethoxy groups enhance the biphenyl core’s electron density, making it suitable as a ligand in palladium-catalyzed cross-coupling reactions. Comparative studies with unsubstituted biphenyls show improved catalytic turnover in Heck and Suzuki reactions, attributed to steric protection and electronic modulation .
Q. What experimental strategies resolve contradictions in reported crystallographic data for derivatives of this compound?
- Methodological Answer : Discrepancies in unit cell parameters or torsion angles may arise from solvent inclusion or polymorphism. Redetermine crystal structures under controlled conditions (e.g., slow evaporation in anhydrous solvents) and validate via R-factor convergence in SHELXL. Cross-reference with Density Functional Theory (DFT) calculations to reconcile experimental and theoretical geometries .
Q. Can this compound serve as a chiral scaffold for enantioselective synthesis?
- Methodological Answer : The 2,2'-bis(methoxymethoxy) substitution creates a rigid, chiral environment. In asymmetric catalysis, derivatives of this compound have been used as ligands for rhodium-catalyzed hydrogenation, achieving >90% enantiomeric excess (ee). Optimize reaction conditions (temperature, solvent polarity) using Design of Experiments (DoE) to maximize stereoselectivity .
Q. How do environmental factors (e.g., pH, temperature) affect the stability of this compound in solution?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of methoxymethoxy groups under acidic conditions (pH < 3). Use buffered solutions (pH 5–7) and inert atmospheres (N₂) to prevent degradation. Monitor via HPLC-UV at 254 nm to track decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
